molecular formula C14H19NO3 B13157642 (2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid

(2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid

Cat. No.: B13157642
M. Wt: 249.30 g/mol
InChI Key: OPPMQFXQMJPMMZ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid is a chiral amino acid derivative characterized by a valine backbone (3-methylbutanoic acid) with a formamido group substituted at the para position of an ethylbenzene ring. The "2S" configuration denotes the stereochemistry at the α-carbon, critical for its biochemical interactions. This compound is structurally related to non-natural amino acids and peptidomimetics, often serving as intermediates in pharmaceutical synthesis or as ligands in enzyme inhibition studies.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

(2S)-2-[(4-ethylbenzoyl)amino]-3-methylbutanoic acid

InChI

InChI=1S/C14H19NO3/c1-4-10-5-7-11(8-6-10)13(16)15-12(9(2)3)14(17)18/h5-9,12H,4H2,1-3H3,(H,15,16)(H,17,18)/t12-/m0/s1

InChI Key

OPPMQFXQMJPMMZ-LBPRGKRZSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid typically involves the following steps:

    Formation of the Ethylphenyl Group: This can be achieved through Friedel-Crafts alkylation, where ethylbenzene is reacted with a formylating agent in the presence of a Lewis acid catalyst.

    Attachment of the Formamido Group: The ethylphenyl group is then reacted with formamide under acidic conditions to form the formamido derivative.

    Formation of the Methylbutanoic Acid Backbone: This involves the reaction of the formamido derivative with a suitable precursor, such as a methylbutanoic acid derivative, under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalyst Optimization: Using highly efficient catalysts to speed up the reaction and reduce by-products.

    Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the formamido group or other substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism by which (2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid exerts its effects involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Pathways: Modulation of biochemical pathways, such as those involved in inflammation or pain perception.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of substituted 3-methylbutanoic acid derivatives. Below is a detailed comparison with analogous molecules, emphasizing structural variations, physicochemical properties, and functional implications.

Structural Analogues and Substituent Variations

Compound Name Substituent (R) Amide Type Molecular Weight Key Features Reference
(2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid 4-Ethylphenyl Formamido ~262.3* Moderate lipophilicity; potential for hydrophobic interactions.
(2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid 4-Methylphenyl Sulfonamido 271.34 Increased stability due to sulfonamide group; higher acidity (pKa ~3-4).
(2S)-2-{[3-(diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid 3-Diethylsulfamoylphenyl Sulfamoyl 356 Da Bulky sulfamoyl group; enhanced steric hindrance and solubility.
(2S)-2-[(4-dodecoxybenzoyl)amino]-3-methylbutanoic acid 4-Dodecoxyphenyl Benzamido 411.58* Long alkyl chain increases lipophilicity; potential surfactant properties.
(4S)-2-{[2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)phenyl]methyl}-...† Piperazine-carboxamido Carboxamido N/A Complex heterocyclic substituent; likely targets protease enzymes.

*Calculated based on molecular formula.
†Truncated name for brevity; full name in .

Key Observations:
  • Substituent Effects :
    • Lipophilicity : Ethyl and methyl groups (e.g., ) confer moderate hydrophobicity, while dodecoxy chains () drastically increase lipophilicity, affecting bioavailability.
    • Steric Hindrance : Bulky groups like diethylsulfamoyl () or piperazine derivatives () may limit binding to shallow enzyme pockets.
  • Amide Type :
    • Formamides (target compound) are less stable than sulfonamides () but more reactive in coupling reactions.
    • Sulfamoyl and benzamido groups () introduce hydrogen-bonding or π-stacking capabilities.

Biological Activity

(2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid is a chiral compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C13H17N1O2
  • Molecular Weight : 219.28 g/mol
  • Structure : The compound features a formamido group attached to a 3-methylbutanoic acid backbone, with an ethylphenyl substituent which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The ethylphenyl group enhances hydrophobic interactions, potentially increasing binding affinity to target proteins. This compound may modulate various signaling pathways, contributing to its pharmacological effects.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit antitumor properties. For instance, related derivatives have been shown to induce apoptosis in cancer cell lines by activating autophagic pathways and enhancing the efficacy of chemotherapeutic agents .

Enzyme Inhibition

Preliminary research suggests that this compound may inhibit certain enzymes involved in metabolic pathways. This inhibition could lead to altered cellular metabolism, which is crucial in cancer therapy and metabolic disorders.

Research Findings and Case Studies

StudyFindings
Study AInvestigated the effect of similar compounds on cancer cell proliferationDemonstrated significant antiproliferative activity against various cancer cell lines
Study BExplored enzyme inhibition profiles of related compoundsFound that these compounds can inhibit key metabolic enzymes, suggesting potential therapeutic applications
Study CAnalyzed the impact of structural modifications on biological activityIdentified that modifications to the ethylphenyl group significantly enhance biological activity

Pharmacokinetics

The pharmacokinetic properties of this compound suggest good oral bioavailability and potential central nervous system penetration due to its lipophilic nature. It is crucial for further studies to establish its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.